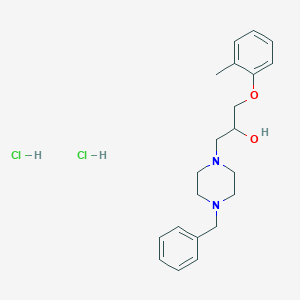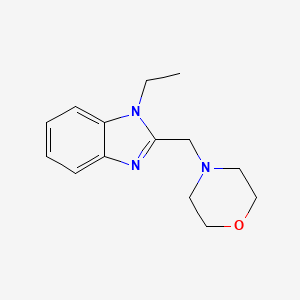
1-(4-benzyl-1-piperazinyl)-3-(2-methylphenoxy)-2-propanol dihydrochloride
Descripción general
Descripción
1-(4-benzyl-1-piperazinyl)-3-(2-methylphenoxy)-2-propanol dihydrochloride, also known as BRL 37344, is a selective β3-adrenoceptor agonist. It was first synthesized in 1989 by researchers at GlaxoSmithKline. Since then, it has been used extensively in scientific research to investigate the physiological effects of β3-adrenoceptor activation.
Mecanismo De Acción
1-(4-benzyl-1-piperazinyl)-3-(2-methylphenoxy)-2-propanol dihydrochloride 37344 selectively activates β3-adrenoceptors, leading to an increase in cyclic AMP (cAMP) production. This increase in cAMP activates protein kinase A (PKA), which in turn activates lipases and uncoupling protein 1 (UCP1). Lipases break down stored triglycerides into free fatty acids, which can be used for energy production. UCP1 uncouples oxidative phosphorylation from ATP synthesis, leading to an increase in heat production (thermogenesis).
Biochemical and Physiological Effects:
This compound 37344 has been shown to increase lipolysis and thermogenesis in animal models. It has also been shown to increase glucose uptake in skeletal muscle and brown adipose tissue. Additionally, this compound 37344 has been shown to improve insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-benzyl-1-piperazinyl)-3-(2-methylphenoxy)-2-propanol dihydrochloride 37344 in lab experiments is its selectivity for β3-adrenoceptors. This allows researchers to specifically investigate the physiological effects of β3-adrenoceptor activation without the confounding effects of other adrenoceptor subtypes. However, one limitation of using this compound 37344 is its relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-benzyl-1-piperazinyl)-3-(2-methylphenoxy)-2-propanol dihydrochloride 37344. One area of interest is the role of β3-adrenoceptors in the regulation of energy balance and obesity. Another area of interest is the potential therapeutic use of β3-adrenoceptor agonists in the treatment of metabolic disorders such as type 2 diabetes and obesity. Additionally, further investigation into the molecular mechanisms underlying β3-adrenoceptor signaling could lead to the development of more selective and potent agonists.
Aplicaciones Científicas De Investigación
1-(4-benzyl-1-piperazinyl)-3-(2-methylphenoxy)-2-propanol dihydrochloride 37344 has been used extensively in scientific research to investigate the physiological effects of β3-adrenoceptor activation. β3-adrenoceptors are primarily found in adipose tissue and play a role in the regulation of lipolysis and thermogenesis. This compound 37344 has been shown to increase lipolysis and thermogenesis in animal models, making it a useful tool for investigating the role of β3-adrenoceptors in these processes.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-18-7-5-6-10-21(18)25-17-20(24)16-23-13-11-22(12-14-23)15-19-8-3-2-4-9-19;;/h2-10,20,24H,11-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKWAPMOBHKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzamide](/img/structure/B4397607.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-3-methylbenzamide](/img/structure/B4397612.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylmethanesulfonamide](/img/structure/B4397620.png)
![N-[4-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4397631.png)
![2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4397639.png)
![({1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4397646.png)

![2-(3,4-diethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4397669.png)
![{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4397676.png)
![4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B4397690.png)
